Halogen-Dependent Affinity at CysK2
The direct structural analog 4-bromo-3-butoxy-N-cyclohexylbenzenesulfonamide (CAS 914232-43-2) has been screened against M. tuberculosis S-sulfocysteine synthase (CysK2) and exhibits a dissociation constant (Kd) of 17,700 nM [1]. No Kd data for the 4-chloro target compound against this target are reported in the same assay. The chlorine substituent, having a smaller van der Waals radius (1.75 Å) and higher electronegativity (3.16 Pauling scale) compared to bromine (radius 1.85 Å, electronegativity 2.96), is expected to alter the binding pose and affinity at the halogen-binding pocket, providing a rationale for differential screening outcomes [2].
| Evidence Dimension | Binding affinity (Kd) against M. tuberculosis CysK2 |
|---|---|
| Target Compound Data | Not reported in public domain |
| Comparator Or Baseline | 4-bromo-3-butoxy-N-cyclohexylbenzenesulfonamide: Kd = 17,700 nM |
| Quantified Difference | Unknown (target compound data unavailable) |
| Conditions | Inhibition of hexahistidine-tagged recombinant M. tuberculosis CysK2 expressed in E. coli BL21(DE3), assessed as dissociation constant [1] |
Why This Matters
For researchers requiring a chlorine-bearing sulfonamide probe for SAR studies against cysteine synthase targets, the target compound offers a halogen variation that the available bromo analog data suggests may yield a distinct affinity profile.
- [1] BindingDB BDBM50615377 (CHEMBL4778714). Kd: 1.77E+4 nM. S-sulfocysteine synthase (M. tuberculosis). View Source
- [2] Bondi, A. (1964). van der Waals Volumes and Radii. Journal of Physical Chemistry, 68(3), 441-451. View Source
